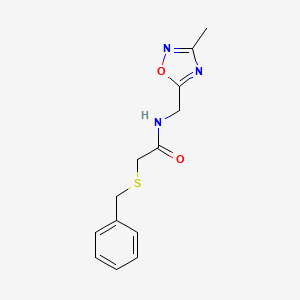

2-(benzylthio)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-benzylsulfanyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2S/c1-10-15-13(18-16-10)7-14-12(17)9-19-8-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWRSUUJVVVYFCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CNC(=O)CSCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide typically involves multiple steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

Thioether Formation: The benzylthio group is introduced via a nucleophilic substitution reaction where a benzyl halide reacts with a thiol or thiolate.

Amide Bond Formation: The final step involves coupling the oxadiazole derivative with a suitable acylating agent to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thioether group can undergo oxidation to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.

Substitution: The benzylthio group can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced heterocycles.

Substitution: Various substituted benzylthio derivatives.

Scientific Research Applications

Structural Characteristics

The compound can be represented by the molecular formula , indicating the presence of a benzylthio group, an oxadiazole ring, and an acetamide moiety. The unique combination of these functional groups contributes to its diverse biological activities.

Synthesis and Characterization

The synthesis of 2-(benzylthio)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide typically involves multi-step reactions that require careful optimization to maximize yield and purity. The synthesis process often includes:

- Formation of the Oxadiazole Ring : This step is crucial as it imparts specific biological properties.

- Introduction of the Benzylthio Group : This modification enhances the compound's reactivity and potential interactions with biological targets.

- Final Acetamide Formation : The acetamide group is essential for the compound's activity profile.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown activity against various bacterial strains and fungi. A study evaluating related compounds demonstrated notable antimicrobial effects against Gram-positive and Gram-negative bacteria as well as antifungal activity .

Anticancer Properties

The anticancer potential of this compound has been a focal point in recent studies. Preliminary evaluations suggest that it may exhibit antiproliferative activity against several cancer cell lines. For example:

- In vitro Studies : Compounds with similar structures have demonstrated IC$_{50}$ values in the low micromolar range against various cancer cell lines, indicating promising anticancer properties .

| Compound | Cell Line Tested | IC$_{50}$ Value (µM) | Activity |

|---|---|---|---|

| This compound | HCT116 (Colorectal) | < 10 | Anticancer |

| Related Compound A | PC3 (Prostate) | 15 | Moderate Activity |

| Related Compound B | MCF7 (Breast) | 20 | Moderate Activity |

The unique structural features of this compound enhance its interactions with cellular targets involved in cancer proliferation and survival.

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Anticancer Screening : A study involving a series of oxadiazole derivatives found that modifications leading to increased electron density on aromatic rings significantly enhanced anticancer activity . Compounds with similar oxadiazole structures have been evaluated for their effectiveness against multiple cancer cell lines.

- Antimicrobial Evaluation : Another investigation assessed various derivatives for their antimicrobial efficacy against Mycobacterium tuberculosis, revealing promising results that warrant further exploration .

Mechanism of Action

The mechanism by which 2-(benzylthio)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide exerts its effects would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The oxadiazole ring can interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Similarities

The compound shares key features with several analogs (Table 1):

Table 1: Structural and Functional Comparison

Key Observations

Oxadiazole-Containing Analogs :

- Compound 28 () demonstrates the metabolic stability imparted by the 1,2,4-oxadiazole ring, a trait likely shared by the target compound .

- Compound 16e () highlights challenges in synthesis (2% yield), suggesting that introducing the oxadiazole ring into complex scaffolds may require optimization .

Thioether Linkages: The benzylthio group in the target compound differs from thienylmethylthio (, Compound 15) or thiadiazole-thioether ().

Biological Activity :

- Analogs with dichlorophenyl () or nitrophenyl () substituents show antitubercular or modulator activities, respectively. The target compound’s benzylthio group could shift selectivity toward different therapeutic targets .

- Compounds 45/50 () indicate that oxadiazole-thioether-acetamide hybrids are explored for anticancer and antiviral applications, though mechanistic details remain unclear .

Thiadiazole vs. Oxadiazole :

Research Implications and Gaps

- Synthesis Optimization : The low yield of Compound 16e underscores the need for improved synthetic routes for oxadiazole-containing derivatives .

- Activity Profiling : The target compound’s benzylthio group warrants comparative studies with analogs like Compound 28 to assess its impact on potency and selectivity .

- Therapeutic Potential: Further in vitro/in vivo studies are needed to validate hypothesized antimicrobial or anticancer activities inferred from structural analogs .

Biological Activity

2-(Benzylthio)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 277.34 g/mol. The compound features a benzylthio group and an oxadiazole ring , which are essential for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 277.34 g/mol |

| CAS Number | 1235387-04-8 |

Biological Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. Preliminary studies have shown promising results against various cancer cell lines.

Anticancer Activity

Several studies have evaluated the anticancer activity of this compound using different cancer cell lines. The following table summarizes some key findings:

| Study Reference | Cell Line | IC (µM) | Remarks |

|---|---|---|---|

| Zhang et al. | HEPG2 | 1.18 ± 0.14 | Potent inhibitor |

| Arafa et al. | PC-3 | 0.67 | Higher potency than standard drug |

| Various Studies | MDA-MB-435 | 6.82 | Significant cytotoxic activity |

The IC values indicate the concentration required to inhibit cell growth by 50%, with lower values representing higher potency.

The primary mechanism of action for this compound involves interaction with specific cellular targets related to cancer proliferation. It has been suggested that the oxadiazole moiety contributes to its ability to inhibit key signaling pathways involved in tumor growth.

Synthesis and Chemical Modifications

The synthesis of this compound typically involves several steps:

- Formation of the Oxadiazole Ring : This can be achieved through cyclization reactions involving hydrazides and carboxylic acids.

- Thioether Formation : The introduction of the benzylthio group is performed via nucleophilic substitution reactions.

- Amide Bond Formation : The final step involves coupling the oxadiazole derivative with an acylating agent to form the acetamide linkage.

These synthetic routes allow for further modifications that can enhance biological activity or alter pharmacokinetic properties.

Case Studies and Research Findings

Recent studies have highlighted the potential of oxadiazole derivatives as anticancer agents:

- Anticancer Efficacy : Research has indicated that derivatives containing oxadiazole structures demonstrate significant antiproliferative effects against various cancer cell lines, including breast and prostate cancers .

- Structure-Activity Relationship (SAR) : Understanding the SAR has been crucial in optimizing these compounds for better efficacy and reduced toxicity .

- Molecular Docking Studies : Computational studies have shown that these compounds exhibit strong binding affinities to target proteins involved in cancer progression, supporting their potential as therapeutic agents .

Q & A

Advanced Research Question

- Molecular Docking : Use software (AutoDock Vina, Schrödinger Suite) to simulate interactions with enzymes (e.g., cyclooxygenase-2) or receptors. Key parameters include binding affinity (ΔG < −8 kcal/mol) and hydrogen bonding with active-site residues .

- Quantum Chemical Calculations : Optimize geometry at the B3LYP/6-31G* level to predict reactive sites (e.g., sulfur atoms in benzylthio group) .

- MD Simulations : Analyze stability of ligand-target complexes over 100 ns trajectories .

What strategies resolve contradictions in bioactivity data across different studies?

Advanced Research Question

Contradictions may arise from assay variability or impurities. Solutions include:

- Orthogonal Assays : Validate antimicrobial activity via both broth microdilution (MIC) and agar diffusion .

- Purity Verification : Use HPLC (≥98% purity) and LC-MS to exclude batch-to-batch variability .

- Standardized Protocols : Replicate studies under identical conditions (pH 7.4, 37°C) .

How to design experiments to assess the compound’s stability under varying pH and temperature?

Intermediate Research Question

- Accelerated Stability Studies : Incubate the compound at 40°C/75% RH for 4 weeks and analyze degradation products via HPLC .

- pH Stability : Test in buffers (pH 1.2–9.0) with UV-Vis monitoring (λ = 254 nm). Oxadiazole rings degrade below pH 3 .

- Light Exposure : Use ICH guidelines for photostability testing .

What is the role of the 1,2,4-oxadiazole moiety in the compound’s reactivity and bioactivity?

Advanced Research Question

The oxadiazole ring contributes to:

- Electron-Deficient Character : Facilitates nucleophilic attacks at the C-5 position .

- Bioactivity : Enhances antimicrobial potency by disrupting bacterial membrane integrity (e.g., MIC = 8 µg/mL against S. aureus) .

- Metabolic Stability : Resists hydrolysis in liver microsomes (t₁/₂ > 120 minutes) .

What are the recommended protocols for purifying the compound post-synthesis?

Basic Research Question

- Column Chromatography : Use silica gel (60–120 mesh) with ethyl acetate:hexane (3:7) for optimal separation .

- Recrystallization : Dissolve in hot ethanol (80°C) and cool to −20°C for 12 hours .

- Centrifugation : Remove insoluble byproducts at 10,000 rpm for 10 minutes .

How to investigate the compound’s pharmacokinetic properties in preclinical models?

Advanced Research Question

- In Vitro ADME :

- Microsomal Stability : Incubate with rat liver microsomes (37°C, NADPH) and quantify remaining compound via LC-MS .

- Plasma Protein Binding : Use ultrafiltration (MWCO 10 kDa) to measure free fraction .

- In Vivo PK : Administer 10 mg/kg IV/orally to Sprague-Dawley rats and collect plasma samples for AUC₀–24 calculation .

Can this compound serve as a precursor for synthesizing more complex heterocyclic systems?

Advanced Research Question

Yes, functional groups enable derivatization:

- Benzylthio Group : Oxidize to sulfone for enhanced polarity .

- Oxadiazole Ring : React with Grignard reagents to form substituted amines .

- Amide Bond : Hydrolyze to carboxylic acid for coupling with other pharmacophores .

What are the key structural analogs of this compound and their reported biological activities?

Basic Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.